1-(2-Chloro-5-methoxyphenyl)propan-1-one
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Overview
Description
1-(2-Chloro-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanone, characterized by the presence of a chloro and methoxy group on the aromatic ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-methoxyphenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, advanced purification techniques such as recrystallization and chromatography are utilized to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-methoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
1-(2-Methoxyphenyl)propan-1-one: Lacks the chloro group, leading to different chemical properties and reactivity.
Uniqueness
1-(2-Chloro-5-methoxyphenyl)propan-1-one is unique due to the specific positioning of the chloro and methoxy groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and research applications.
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
BITXODCLGQGRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)Cl |
Origin of Product |
United States |
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